4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16338587
InChI: InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)
SMILES:
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16338587

Molecular Formula: C20H15N3O2S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
IUPAC Name 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide
Standard InChI InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)
Standard InChI Key FEEJZMRYJNYZGR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinazoline core fused with a benzene and pyrimidine ring. Key substituents include:

  • Phenyl group at position 3

  • Oxo group at position 4

  • Thiophen-2-ylmethyl carboxamide at position 7

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₀H₁₅N₃O₂S
Molecular weight361.4 g/mol
IUPAC name4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide
Canonical SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

The thiophene moiety enhances lipophilicity (calculated logP ~2.8), favoring blood-brain barrier penetration, while the carboxamide group facilitates hydrogen bonding with biological targets.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three principal stages:

  • Quinazoline Core Formation

    • Condensation of anthranilic acid derivatives with benzaldehyde under acidic conditions.

    • Cyclization via thermal or catalytic methods (e.g., ZnCl₂ at 120°C).

  • Functionalization at Position 7

    • Carboxamide introduction using thiophen-2-ylmethylamine in dimethylformamide (DMF) with EDCI/HOBt coupling reagents.

  • Purification

    • Recrystallization from ethanol/water (yield: 68%).

    • HPLC purity >98% (C18 column, acetonitrile/water gradient).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationZnCl₂, 120°C, 6h75%
Carboxamide couplingEDCI/HOBt, DMF, RT, 12h82%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 10H, aromatic), 4.55 (d, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N quinazoline).

ParameterValue
LogP2.8
PSA85 Ų
H-bond acceptors5
Rule of Five violations0

Anti-Inflammatory Activity

In silico studies suggest COX-2 inhibition (IC₅₀ ~1.8 μM) via π-π stacking with Tyr355 and hydrogen bonding to Ser530.

Comparative Analysis with Analogous Compounds

Structural Modifications and Bioactivity

  • 3-(2-Methoxyphenyl) analog: Reduced EGFR affinity (−7.6 kcal/mol) due to steric hindrance.

  • Thiophene vs. Thiazole: Thiophene’s lower electronegativity enhances membrane permeability but reduces polar interactions.

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